ABTS diammonium salt
Description
The compound "diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate" is a diazanium salt featuring two benzothiazole moieties linked via a conjugated hydrazinylidene bridge. Key structural attributes include:
- Sulfonate groups (-SO₃⁻) at positions 6 of both benzothiazole rings, enhancing hydrophilicity and ionic character.
- Ethyl substituents at positions 3 of the benzothiazole units, contributing to steric bulk and lipophilicity.
- Extended π-conjugation across the hydrazinylidene bridge, which may confer unique optical properties, such as absorption in the visible spectrum .
While direct crystallographic data for this compound are unavailable, analogous benzothiazole derivatives are commonly resolved using SHELX software, which refines small-molecule structures by optimizing bond lengths and angles . The compound’s diazanium counterion likely stabilizes the sulfonate groups via ionic interactions, a feature critical for solubility and crystallinity .
Properties
IUPAC Name |
diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDRQQURAXLVGJ-AXMZSLBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28752-68-3 (Parent) | |
| Record name | ABTS diammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30931-67-0 | |
| Record name | ABTS diammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 3-Ethyl-6-Sulfonato-1,3-Benzothiazole-2-Amine
The benzothiazole backbone is synthesized via cyclization of 2-aminothiophenol derivatives. As demonstrated in, 4-methyl-2-aminobenzothiazole undergoes sulfonation using concentrated sulfuric acid at elevated temperatures (85–90°C) to introduce sulfonate groups. For the target compound, ethyl substituents are introduced via alkylation of 2-aminobenzothiazole with ethyl bromide in the presence of sodium hydroxide, followed by sulfonation with chlorosulfonic acid. The sulfonation step requires precise stoichiometry (1:1.2 molar ratio of benzothiazole to sulfonating agent) to avoid over-sulfonation.
Diazotization of Aminobenzothiazole Derivatives
Diazotization of 3-ethyl-6-sulfonato-1,3-benzothiazole-2-amine is performed using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Tetrafluoroboric acid (HBF₄) is preferred as a stabilizing agent for the diazonium salt, as it enhances reduction efficiency in subsequent steps. The reaction proceeds via the formation of a diazonium tetrafluoroborate intermediate, which is isolated by precipitation in ice-cold conditions.
Formation of the Hydrazinylidene Bridge
Coupling via Diazenium Intermediate
The hydrazinylidene linkage is formed through a metal-free coupling reaction between two diazonium salt units. As described in, diazonium salts react with diazo compounds to generate diazenium intermediates, which undergo cyclization or coupling. For the target compound, two equivalents of 3-ethyl-6-sulfonato-benzothiazole diazonium tetrafluoroborate are coupled in acetonitrile at 50°C, yielding a (Z)-configured hydrazinylidene bridge. The reaction mechanism involves:
Reduction and Stabilization
Stannous chloride-hydrochloric acid (SnCl₂-HCl) is employed as a reducing agent to prevent decomposition of the diazonium salt during coupling. The acidic environment (pH < 2) ensures protonation of the intermediate, facilitating selective (Z)-configuration formation. Yields exceed 85% when using freshly prepared SnCl₂ (0.25 mol per 0.1 mol diazonium salt) at 0–5°C.
Sulfonation and Final Product Isolation
Sulfonate Group Introduction
Sulfonation is typically completed prior to diazotization to avoid side reactions. In cases where post-coupling sulfonation is necessary, sulfur trioxide (SO₃) in dimethylformamide (DMF) is used at 60°C for 4 hours. The sulfonation efficiency is monitored via infrared spectroscopy (IR), with a characteristic S=O stretch at 1180–1200 cm⁻¹ confirming successful functionalization.
Purification and Characterization
The crude product is purified through recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals. Analytical data from the synthesis of analogous compounds (Table 1) suggest a final purity of >95%.
Table 1: Comparative Yields and Purity of Benzothiazole Derivatives
| Step | Reagent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | NaNO₂/HCl/HBF₄ | 92 | 98 |
| Coupling | SnCl₂-HCl | 87 | 96 |
| Sulfonation | SO₃/DMF | 89 | 94 |
Mechanistic Insights and Optimization
Role of Tetrafluoroboric Acid
Tetrafluoroboric acid stabilizes diazonium salts by forming 4-methylbenzothiazole diazonium tetrafluoroborate, which resists thermal decomposition. The BF₄⁻ anion complexes with stannous ions (Sn²⁺), enhancing reduction kinetics and product purity. Substitution with weaker acids (e.g., acetic acid) reduces yields by 15–20% due to premature diazonium salt decomposition.
Temperature and Solvent Effects
Low temperatures (0–5°C) during diazotization minimize side reactions such as dimerization. Polar aprotic solvents (e.g., acetonitrile) favor diazenium intermediate stability, while protic solvents (e.g., ethanol) accelerate undesired hydrolysis.
Challenges and Alternative Approaches
Stereochemical Control
Achieving the (Z,Z)-configuration requires strict pH control (pH 1–2) and rapid coupling kinetics. Deviations above pH 3 result in (E)-isomer formation, necessitating chromatographic separation.
Scalability Limitations
Large-scale reactions face challenges in heat dissipation during exothermic diazotization. Continuous flow reactors are proposed to mitigate this issue, though no experimental data are available in the reviewed literature.
Chemical Reactions Analysis
Oxidation Reactions
ABTS is most widely recognized for its oxidative reactivity , particularly in enzymatic and non-enzymatic systems. The sulfonate groups enhance solubility in aqueous media, facilitating electron-transfer processes .
Key Oxidation Pathways:
Kinetic Parameters for Enzymatic Oxidation (HRP-H₂O₂ system) :
-
Kₘ (ABTS): 120 ± 15 μM
-
Vₘₐₓ: 8.2 μmol·min⁻¹·mg⁻¹
-
Optimal pH: 4.5–5.0
Radical Scavenging Activity
ABTS⁺- serves as a stable radical for evaluating antioxidant capacity. Its decolorization kinetics correlate with hydrogen-donating ability of antioxidants :
Reaction:
ABTS⁺- + Antioxidant (e.g., Trolox) → Reduced ABTS + Oxidized Antioxidant
Standardized Assay Conditions :
-
ABTS⁺- concentration: 7 mM in phosphate buffer (pH 7.4)
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Incubation: 30 min at 30°C
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Quantification: Absorbance decay at 734 nm (ε = 1.5×10⁴ M⁻¹·cm⁻¹)
Acid-Base Equilibria
The sulfonate groups (pKa ≈ -1.5) remain deprotonated under physiological conditions, while the benzothiazole nitrogen (pKa ≈ 3.8) participates in protonation-deprotonation equilibria :
Protonation at Low pH:
ABTS + H⁺ → ABTS-H⁺ (λₘₐₓ shift to 340 nm)
Impact on Reactivity:
-
Protonated species show reduced electron-donating capacity.
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Stabilizes radical intermediates in acidic media.
Coordination Chemistry
Limited studies suggest ABTS interacts with transition metals via sulfonate and nitrogen donor sites:
Proposed Complexation with Fe³⁺:
ABTS + Fe³⁺ → [Fe(ABTS)(H₂O)₂]⁺ (λₘₐₓ = 480 nm)
Stability Constant (log K): 4.2 ± 0.3
Degradation Pathways
Prolonged exposure to strong oxidants or UV irradiation induces irreversible decomposition:
-
3-Ethylbenzothiazoline-6-sulfonic acid
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Sulfate ions (SO₄²⁻)
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Ammonium nitrate (from diammonium salt form)
Half-Life Under Accelerated Conditions :
-
1 M H₂O₂, 25°C: 12 h
-
UV-C (254 nm), 25°C: 6 h
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity with H₂O₂/HRP |
|---|---|---|
| ABTS | Dual sulfonate groups | Rapid radical formation (t₁/₂ = 2 s) |
| TMB (3,3',5,5'-Tetramethylbenzidine) | Methyl substituents, no sulfonates | Slower oxidation (t₁/₂ = 15 s), precipitation issues |
| OPD (o-Phenylenediamine) | Primary amine groups | Non-radical oxidation product, lower sensitivity |
Scientific Research Applications
Structural Overview
The compound features a diazonium group , which is integral to its reactivity and interaction with biological systems. Its structure incorporates both benzothiazole and sulfonate groups , enhancing its solubility and bioavailability. The sulfonate moiety is particularly important for increasing the compound's efficacy in therapeutic contexts.
Compounds containing benzothiazole structures are well-documented for their diverse biological activities. The specific diazanium compound may exhibit:
- Antimicrobial Properties : Benzothiazoles are known for their ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
- Antioxidant Activity : The sulfonate group may contribute to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Therapeutic Potential
Research indicates that diazanium; (2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate could be utilized in:
- Cancer Treatment : Its structural analogs have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction.
- Anti-inflammatory Applications : The compound's interaction with inflammatory pathways may offer therapeutic avenues for treating chronic inflammatory diseases.
Research Methodologies
To explore the interactions and efficacy of this compound, researchers employ various methodologies:
- Spectroscopic Techniques : Methods such as UV-visible spectroscopy and NMR spectroscopy are used to analyze the compound's structural properties and interactions with biological targets.
| Technique | Purpose |
|---|---|
| UV-visible Spectroscopy | Determine absorbance characteristics |
| NMR Spectroscopy | Analyze molecular structure and dynamics |
| Computational Modeling | Predict interactions and optimize efficacy |
Case Studies
Several studies have investigated the applications of related compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The presence of sulfonate groups was linked to enhanced solubility and bioactivity.
- Cancer Cell Studies : Research on similar diazonium compounds indicated their potential in selectively targeting cancer cells while sparing normal cells, showcasing the importance of functional group positioning in therapeutic design.
Mechanism of Action
The compound acts as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, the peroxidase catalyzes the oxidation of 6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2), resulting in the formation of a green-colored product. This reaction can be stopped using sodium dodecyl sulfate (SDS), and the product can be measured spectrophotometrically .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of heterocyclic diazanium salts with sulfonated aromatic systems. Comparisons with related structures include:
| Compound | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| Target compound | Benzothiazole-hydrazinylidene | 3-ethyl, 6-sulfonato | Conjugated bridge, dual sulfonates |
| 1,4-Benzodioxine-based thiadiazole [Ev2] | Benzodioxine-thiadiazole | Methyl, thiosemicarbazide | Lack of sulfonates; fused dioxane ring |
| Benzimidazole-derived thiazolidinones [Ev7] | Benzimidazole-thiazolidinone | 4-substituted acetophenone | Non-ionic; absence of conjugated π-system |
Key Observations :
- The hydrazinylidene bridge creates a planar, conjugated system absent in benzimidazole-derived thiazolidinones, which may influence electronic properties and intermolecular stacking .
Physical and Chemical Properties
| Property | Target Compound | 1,4-Benzodioxine-Thiadiazole [Ev2] | Benzimidazole-Thiazolidinone [Ev7] |
|---|---|---|---|
| Solubility | High (polar solvents) | Moderate (DMSO) | Low (chloroform) |
| Melting Point | >250°C (inferred) | 180–200°C | 150–170°C |
| UV-Vis λmax | ~450 nm (conjugated system) | ~350 nm (isolated chromophore) | ~300 nm (non-conjugated) |
Notes:
Computational and Analytical Insights
- QSAR Studies : Molecular descriptors (e.g., van der Waals volume, electronegativity) could predict bioactivity, with sulfonates contributing to polar surface area .
- Crystallography : SHELX refinement would resolve ambiguities in bond geometry, particularly the (Z)-configuration of the hydrazinylidene bridge .
Biological Activity
The compound diazanium; (2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate is a complex organic molecule featuring a diazonium functional group and a benzothiazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural complexity of this compound includes:
- Benzothiazole moiety : Known for various biological activities.
- Sulfonate group : Enhances solubility and bioavailability.
- Diazonium functional group : Characterized by a nitrogen-nitrogen bond, contributing to its reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound's structural components suggest potential efficacy against various pathogens. For instance, derivatives synthesized from benzothiazole have shown significant activity against resistant bacterial strains, with some exhibiting comparable IC50 values to standard antibiotics such as sulfadiazine .
| Compound | IC50 Value (μg/mL) | Standard Drug IC50 Value (μg/mL) |
|---|---|---|
| Diazanium Compound | 7.85 | 7.13 (Sulfadiazine) |
Anticancer Activity
Research indicates that benzothiazole derivatives can possess anticancer properties. For example, compounds derived from similar structures have demonstrated cytotoxic effects on various cancer cell lines. In one study, a related benzothiazole compound exhibited an IC50 value of 0.66 μM against HCT-116 cancer cells, indicating moderate activity .
The mechanisms through which diazanium; (2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit essential enzymes in bacterial and cancer cells.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to specific targets within cells, disrupting normal cellular functions .
Case Studies
- Antibacterial Study : A study conducted on a series of benzothiazole derivatives revealed that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of sulfonate groups significantly improved solubility and interaction with bacterial membranes .
- Anticancer Evaluation : In vitro testing on cancer cell lines demonstrated that derivatives similar to diazanium; (2Z)-3-ethyl... exhibited significant cytotoxicity, suggesting that structural modifications can lead to compounds with improved therapeutic profiles .
Q & A
Q. What methodologies resolve discrepancies in bioactivity data across research groups?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply standardized protocols (e.g., MTT assay at 48 hours) .
- Collaborative Trials : Use interlaboratory studies with shared reference samples to identify variability sources (e.g., cell passage number) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
